DI-Sec-butylamine

Description

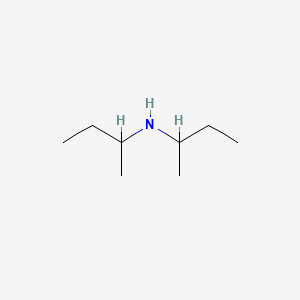

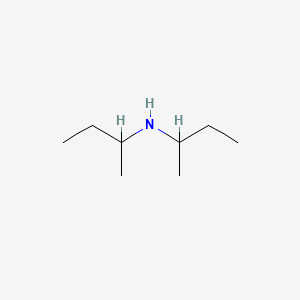

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYVIBDTOCAXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870719 | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | Di-sec-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-23-3 | |

| Record name | N-(1-Methylpropyl)-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DI-SEC-BUTYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-sec-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Di-sec-butylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-sec-butylamine, a secondary aliphatic amine, is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals, rubber chemicals, corrosion inhibitors, and pharmaceuticals.[1][2] Its unique structural feature, the presence of two bulky sec-butyl groups attached to a central nitrogen atom, imparts notable steric hindrance and lipophilicity, which in turn governs its reactivity and physical properties.[1] This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its characterization, and a summary of its synthesis and reactivity.

Chemical Structure and Identification

This compound consists of a nitrogen atom bonded to two sec-butyl groups. Due to the presence of two chiral centers at the secondary carbon atoms, it exists as a mixture of diastereomers ((±) and meso forms).

DOT Diagram of this compound Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-butan-2-ylbutan-2-amine[3] |

| CAS Number | 626-23-3 |

| Molecular Formula | C₈H₁₉N[1] |

| Molar Mass | 129.24 g/mol [1] |

| SMILES | CCC(C)NC(C)CC |

| InChI | 1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3 |

| Synonyms | Bis(1-methylpropyl)amine, N-sec-Butyl-2-butanamine[4] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sharp, amine-like or fishy odor.[1][2] It is a flammable and corrosive compound.[5]

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Strong, fishy, amine-like[2] |

| Boiling Point | 135 °C at 765 mmHg |

| Melting Point | -70 °C |

| Density | 0.753 g/mL at 25 °C |

| Refractive Index | 1.41 at 20 °C |

| Flash Point | 23.2 °C (closed cup) |

| pKa | 10.91 at 25 °C[1] |

| Vapor Pressure | 7.1 mmHg at 25 °C[4] |

| Solubility | Limited solubility in water, miscible with most organic solvents.[2] |

Synthesis and Reactivity

Synthesis

The industrial production of this compound is primarily achieved through two main routes:

-

Reductive Amination: This is a common and efficient method involving the reaction of 2-butanone with ammonia. The process first forms sec-butylamine, which then reacts with another molecule of 2-butanone in a subsequent reductive amination step to yield this compound. Catalysts such as Raney nickel, palladium, or platinum are typically employed in the presence of hydrogen.[2] This method is often favored due to its high selectivity.[2]

-

Amine Alkylation: This route involves the alkylation of ammonia or a primary amine (like sec-butylamine) with a sec-butyl halide (e.g., 2-bromobutane).[1] This method can be less selective, with the potential for the formation of by-products.[2]

DOT Diagram of a General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Reactivity

This compound exhibits reactivity typical of a sterically hindered secondary amine.[2]

-

Basicity: It is a weak base and readily forms salts upon reaction with mineral acids.[1]

-

Nucleophilicity: The nitrogen atom possesses a lone pair of electrons, making it a nucleophile. However, the bulky sec-butyl groups sterically hinder this nucleophilicity, moderating its reactivity in comparison to less hindered secondary amines.[2] This can be advantageous in achieving selective chemical transformations.[2]

-

Reactions with Electrophiles: It reacts with various electrophiles in substitution, condensation, and addition reactions.[2] For instance, it can undergo alkylation and acylation reactions.[1]

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Determination of Physical Properties

-

Boiling Point: The boiling point is determined using a standard distillation apparatus at atmospheric pressure (or under reduced pressure with corresponding temperature correction). A calibrated thermometer is placed at the vapor-liquid equilibrium point to record the temperature at which the liquid boils.

-

Density: A calibrated pycnometer is used to determine the density at a specified temperature (e.g., 25 °C). The pycnometer is weighed empty, then filled with this compound and weighed again. The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

-

Refractive Index: The refractive index is measured using an Abbe refractometer at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line). A few drops of the sample are placed on the prism, and the instrument is adjusted to read the refractive index.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, benzene-d6) in an NMR tube.[6] A reference standard such as tetramethylsilane (TMS) is added.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The spectrum will show characteristic signals for the methyl, methylene, and methine protons of the sec-butyl groups, as well as a signal for the N-H proton.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.[7] Due to the presence of diastereomers, the spectrum may show more peaks than expected for a single isomer.[6]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic absorption bands include the N-H stretching vibration (typically in the range of 3200-3500 cm⁻¹) and C-H stretching vibrations of the alkyl groups.[1]

-

-

Mass Spectrometry (MS):

-

Methodology: Mass spectral data is typically obtained using a gas chromatography-mass spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented.

-

Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 129). The fragmentation pattern will be characteristic of a branched secondary amine.[1]

-

DOT Diagram of an Experimental Workflow for Characterization:

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe skin burns and eye damage.[5] Handling should be performed in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[2] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[2]

Conclusion

This compound is a structurally interesting and commercially important secondary amine. Its physicochemical properties, largely dictated by the sterically demanding sec-butyl groups, make it a valuable intermediate in various fields of chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and industrial applications.

References

- 1. Buy this compound | 626-23-3 [smolecule.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C8H19N | CID 12277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(626-23-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

Di-sec-butylamine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of di-sec-butylamine, a secondary aliphatic amine with significant applications in industrial and pharmaceutical chemistry. This document details its chemical identity, physicochemical properties, synthesis methodologies, key applications, and safety protocols, with a focus on its relevance to organic synthesis and drug development.

Core Chemical Identity

This compound is a secondary amine characterized by two sec-butyl groups attached to a central nitrogen atom. This branched structure imparts significant steric hindrance and lipophilicity, which are key determinants of its chemical reactivity and utility.

-

CAS Number : 626-23-3[1]

-

Molecular Formula : C₈H₁₉N[1]

-

IUPAC Name : N-butan-2-ylbutan-2-amine[1]

-

Synonyms : Bis(1-methylpropyl)amine, N-(1-Methylpropyl)-2-butanamine, MPBA[1]

Physicochemical and Spectroscopic Data

The physical properties of this compound are summarized in the table below. Its nature as a volatile, flammable liquid necessitates specific handling and storage procedures.

| Property | Value | Reference(s) |

| Molecular Weight | 129.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid with a sharp, amine-like odor | [2] |

| Boiling Point | 135 °C (at 765 mmHg) | [3] |

| Melting Point | -70 °C | |

| Density | 0.753 g/mL (at 25 °C) | [3] |

| Refractive Index | n20/D 1.41 | [3] |

| Flash Point | 19 °C (69 °F) | |

| Solubility | Slightly soluble in water; miscible with common organic solvents | [4] |

Spectroscopic data for this compound is available in public databases, providing reference spectra for identity confirmation.[1]

Synthesis Methodologies

This compound is produced industrially through controlled organic synthesis, as it is not a naturally occurring compound.[2] The primary routes to its synthesis involve the formation of carbon-nitrogen bonds through reductive amination or N-alkylation.

References

An In-depth Technical Guide on the Physical Properties of Di-Sec-Butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of di-sec-butylamine, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work, with a focus on accurate data presentation and reproducible experimental methodologies.

Core Physical Properties

This compound is a secondary aliphatic amine characterized by its branched structure, which influences its physical and chemical behavior. It presents as a colorless to pale yellow liquid with a distinct amine-like odor.[1]

Quantitative Data Summary

The following table summarizes the reported values for the boiling point and density of this compound from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 134 °C | Not specified |

| 134-137 °C | Standard atmospheric pressure | |

| 135 °C | 765 mmHg | |

| 137-139 °C | Not specified | |

| Density | 0.753 g/cm³ | at 20 °C |

| 0.753 g/mL | at 25 °C | |

| 0.74 g/mL | Not specified |

Note: The slight variations in boiling point can be attributed to differences in atmospheric pressure during measurement.[2][3]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research and development. The following sections detail standardized methodologies for measuring the boiling point and density of a liquid substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2][3][4] The Thiele tube method is a common and reliable technique for this determination.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating bath oil

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with liquid paraffin to the level of the side arm.

-

Add a small amount of this compound into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heating oil level is above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform temperature distribution.[4]

-

As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Stop heating and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[4] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in g/mL or g/cm³.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

Ensure the pycnometer or graduated cylinder is clean and completely dry.

-

Measure and record the mass of the empty container using an analytical balance.[5][6]

-

Fill the container with this compound to a precisely known volume. If using a pycnometer, fill it completely.

-

Measure and record the mass of the container with the this compound.[5][6]

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the this compound by subtracting the mass of the empty container from the mass of the filled container.

-

Calculate the density by dividing the mass of the this compound by its volume.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a physical property of a chemical compound.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Solubility of Di-Sec-Butylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-sec-butylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, grounded in established chemical principles and available information. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to empower researchers in generating precise data for their specific applications.

Physicochemical Properties of this compound

This compound is a secondary aliphatic amine with two branched sec-butyl groups attached to the central nitrogen atom. This structure imparts significant lipophilic character and steric hindrance, which are key determinants of its reactivity and solubility profile.[1]

| Property | Value |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Sharp, penetrating amine-like[1] |

| Density | 0.753 g/mL at 25 °C |

| Boiling Point | 135 °C at 765 mmHg |

| Refractive Index | n20/D 1.41 |

Solubility Profile of this compound

The solubility of this compound is largely dictated by the "like dissolves like" principle. The two sec-butyl groups create a predominantly nonpolar molecule, leading to high miscibility with a wide range of organic solvents. While one source indicates "very high solubility" in water, it is generally expected that amines with eight carbon atoms have limited water solubility.[1] Most sources describe this compound as being miscible with the majority of organic solvents.[1]

The following table summarizes the expected qualitative solubility of this compound in common organic solvents, categorized by polarity.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Miscible | The nonpolar alkyl chains of this compound have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Diethyl Ether, Tetrahydrofuran (THF) | Miscible | This compound can act as a hydrogen bond acceptor, and its alkyl groups interact well with the organic portion of these solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Miscible | The amine can form hydrogen bonds with the hydroxyl groups of alcohols, and the alkyl chains are compatible. |

Note: "Miscible" indicates that the substances will mix in all proportions to form a single homogeneous phase.

Caption: Logical relationship of this compound solubility.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the isothermal shake-flask method followed by gravimetric analysis is a reliable technique. This method determines the equilibrium solubility of a solute in a solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent

-

Analytical balance (±0.0001 g accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringe filters (compatible with the solvent and amine)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is indicated by the presence of a second phase or turbidity after initial mixing.

-

Place the sealed vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved amine is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let any undissolved droplets settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended micro-droplets.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Determine the mass of the solution.

-

Carefully evaporate the solvent from the flask under controlled conditions, such as in a fume hood with a gentle stream of nitrogen or using a rotary evaporator.

-

Once the solvent is fully removed, dry the flask containing the this compound residue in an oven at a temperature below its boiling point until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

Calculation of Solubility:

Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent) × 100

Caption: Workflow for determining this compound solubility.

Conclusion

This compound exhibits broad miscibility with a variety of common organic solvents, a characteristic attributable to its predominantly nonpolar structure. While quantitative solubility data is scarce in the literature, the provided qualitative assessment and detailed experimental protocol offer a robust framework for scientists and researchers. This guide serves as a valuable resource for solvent selection and for the precise, empirical determination of this compound solubility to meet specific research and development needs.

References

The Double-Edged Sword: A Technical Guide to the Steric Hindrance of Di-Sec-Butylamine

For Researchers, Scientists, and Drug Development Professionals

Di-sec-butylamine, a secondary amine with the chemical formula C₈H₁₉N, presents a fascinating case study in the profound impact of steric hindrance on chemical reactivity and molecular interactions. The presence of two bulky sec-butyl groups attached to the nitrogen atom creates a sterically congested environment that significantly modulates its basicity and nucleophilicity. This technical guide provides an in-depth exploration of the steric effects of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its unique properties.

Physicochemical and Steric Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [1][2] |

| Molecular Weight | 129.24 g/mol | [1][2] |

| Boiling Point | 135 °C | [3] |

| Density | 0.753 g/mL at 25 °C | [3] |

| pKa of Conjugate Acid | 10.91 at 25°C | [1] |

Table 2: Comparative Steric and Electronic Parameters of Selected Amines

While a specific cone angle or %VBur for this compound is not published, a comparison with less hindered amines highlights its significant steric bulk. The A-value of a substituent is a measure of its steric demand in a cyclohexane ring and can serve as a proxy for its general bulkiness.

| Amine/Substituent | Type | pKa of Conjugate Acid | A-Value (kcal/mol) of Alkyl Group | Notes |

| Diethylamine | Secondary | 10.93 | 1.79 (for ethyl) | Less sterically hindered than this compound. |

| This compound | Secondary | 10.91 | 2.15 (for sec-butyl) | Significantly more sterically hindered than diethylamine. [1][4] |

| Di-tert-butylamine | Secondary | - | 4.9 (for tert-butyl) | Extremely sterically hindered, often non-nucleophilic. |

| Triethylamine | Tertiary | 10.75 | 1.79 (for ethyl) | Tertiary amine with moderate steric hindrance. |

The data illustrates that while the basicity (pKa) of this compound is comparable to the less hindered diethylamine, the steric bulk of the sec-butyl groups is considerably larger. This disparity is the cornerstone of its unique reactivity.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, with reductive amination being a common and efficient method. The following protocol is a representative procedure based on established chemical principles.[5]

Experimental Protocol: Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound from 2-butanone and ammonia via a two-step reductive amination.

Materials:

-

2-Butanone

-

Ammonia (anhydrous or concentrated aqueous solution)

-

Hydrogen gas

-

Palladium on carbon (Pd/C) or Raney Nickel catalyst

-

Ethanol (or another suitable solvent)

-

Sodium sulfate (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-butanone (1.0 eq) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of ammonia (1.0-1.2 eq) to the cooled 2-butanone solution while stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours to form the sec-butylamine intermediate in situ.

-

For the second step, add another equivalent of 2-butanone (1.0 eq) to the reaction mixture and stir for an additional 1-2 hours to form the di-sec-butylimine.

-

-

Reduction:

-

Transfer the reaction mixture to a high-pressure hydrogenation vessel.

-

Carefully add the Pd/C or Raney Nickel catalyst (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (pressure will vary depending on the apparatus and catalyst, typically 50-500 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete (no more hydrogen uptake), cool the vessel to room temperature and carefully vent the hydrogen gas.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude this compound by fractional distillation to obtain the pure product.

-

Safety Precautions: This synthesis involves flammable solvents, hydrogen gas under pressure, and a pyrophoric catalyst (Raney Nickel). All steps should be performed in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment should be worn.

Visualizing Steric Hindrance and Synthesis

Graphviz diagrams can be used to visualize the concepts of steric hindrance and the synthetic pathways to this compound.

Caption: Conceptual illustration of steric hindrance in this compound versus diethylamine.

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

Reactivity and Applications in Drug Development

The steric hindrance of this compound is not merely a structural feature but a critical determinant of its chemical behavior. It often acts as a non-nucleophilic base , capable of deprotonating acidic protons without engaging in nucleophilic attack on electrophilic centers. This property is highly valuable in organic synthesis, particularly in promoting elimination reactions over substitution reactions.[6]

In the context of drug development, the bulky sec-butyl groups can influence a molecule's pharmacokinetic and pharmacodynamic properties. Incorporating this compound or a similar sterically hindered moiety can:

-

Increase Lipophilicity: The alkyl groups enhance the molecule's affinity for lipid environments, potentially improving its ability to cross cell membranes.

-

Modulate Metabolism: The steric bulk can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life.

-

Influence Receptor Binding: The defined three-dimensional shape imposed by the sec-butyl groups can lead to specific and high-affinity interactions with biological targets.

Conclusion

This compound serves as an exemplary model for understanding and exploiting the principles of steric hindrance in chemistry. Its unique combination of basicity and steric bulk makes it a valuable tool in organic synthesis. For researchers in drug development, the lessons learned from the steric properties of this compound can inform the design of novel therapeutics with improved efficacy and metabolic stability. A thorough appreciation of its sterically governed reactivity is essential for any scientist working at the interface of chemistry and biology.

References

- 1. Buy this compound | 626-23-3 [smolecule.com]

- 2. This compound | C8H19N | CID 12277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 二仲丁胺,内外消旋异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Di-sec-butylamine: A Technical Guide to its Dual Role as a Nucleophile and Weak Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-sec-butylamine, a secondary amine characterized by significant steric hindrance, presents a unique chemical profile, functioning as both a moderated nucleophile and a weak base. This dual reactivity, governed by its bulky sec-butyl groups, makes it a valuable reagent in organic synthesis, particularly in the production of fine chemicals, agrochemicals, and pharmaceuticals. This technical guide provides an in-depth analysis of the nucleophilic and basic properties of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to illustrate its practical applications.

Introduction

This compound [(CH₃CH₂CH(CH₃))₂NH] is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] As a secondary amine, the lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic properties. However, the presence of two bulky sec-butyl groups sterically hinders the nitrogen, moderating its reactivity compared to less hindered secondary amines.[1] This steric hindrance is a key feature that dictates its utility in organic synthesis, allowing for selective reactions.[1] This guide explores the fundamental chemical properties of this compound and provides practical insights into its application as a nucleophile and a weak base.

Physicochemical and Reactivity Profile

The chemical behavior of this compound is a direct consequence of its molecular structure. The key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [3] |

| Molecular Weight | 129.24 g/mol | [3] |

| Boiling Point | 134-136 °C | [4] |

| Melting Point | -70 °C | [4] |

| Density | 0.753 g/mL at 25 °C | [4] |

| pKa of Conjugate Acid | 10.91 at 25 °C | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

Basicity

With a pKa of 10.91 for its conjugate acid, this compound is classified as a weak base.[1] This property allows it to be used as a proton scavenger to neutralize acidic byproducts or to catalyze reactions that require a mild base.[1] Its steric bulk can be advantageous in preventing undesired side reactions that might occur with smaller, more nucleophilic bases.

Nucleophilicity

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile capable of attacking electrophilic centers.[1] However, the significant steric hindrance from the two sec-butyl groups moderates its nucleophilic reactivity.[1] This reduced nucleophilicity can be beneficial in promoting selectivity in certain reactions, preventing over-alkylation, for instance.[1]

This compound as a Nucleophile

Despite its steric bulk, this compound participates in a variety of reactions as a nucleophile, particularly in the synthesis of substituted amines and other nitrogen-containing compounds. Its primary applications in this context are in alkylation, acylation, and condensation reactions.[1]

Reductive Amination

A prominent example of this compound's nucleophilic character is its in-situ formation and subsequent reaction in the synthesis of N,N'-di-sec-butyl-p-phenylenediamine, a gasoline antioxidant.[5] In this process, p-phenylenediamine reacts with butanone in a reductive amination process.

Experimental Protocol: Synthesis of N,N'-di-sec-butyl-p-phenylenediamine [5]

-

Materials:

-

p-Phenylenediamine (54 g)

-

Butanone (360 mL)

-

Cu-Cr catalyst (4 g)

-

Hydrogen gas

-

Nitrogen gas

-

-

Procedure:

-

Charge a high-pressure autoclave with p-phenylenediamine, butanone, and the Cu-Cr catalyst.

-

Purge the autoclave with nitrogen gas four times to remove air.

-

Introduce hydrogen gas to remove the remaining nitrogen.

-

Heat the mixture to 160 °C and maintain the pressure between 3.3 and 5.6 MPa.

-

Allow the reaction to proceed for 10-12 hours.

-

After the reaction, cool the autoclave and filter to remove the catalyst.

-

Remove excess butanone and by-product sec-butanol by atmospheric distillation to yield the final product.

-

-

Results:

-

Yield: Over 95%[5]

-

This compound as a Weak Base

The basicity of this compound is utilized in reactions where a mild, sterically hindered base is required. Its bulkiness can be advantageous in preventing it from acting as a competing nucleophile.

Catalysis of Condensation Reactions

This compound can catalyze aldol-type condensation reactions. For example, it has been investigated as a catalyst for the synthesis of methacrolein from formaldehyde and propionaldehyde.[6] In this reaction, the amine acts as a base to facilitate the formation of an enolate from propionaldehyde, which then attacks formaldehyde.

While effective, studies have shown that the steric hindrance of this compound can lead to a lower catalytic effect compared to less bulky secondary amines like dibutylamine under similar conditions.[6]

Applications in Industry

The dual reactivity of this compound makes it a versatile intermediate in several industrial sectors.

-

Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides.[2][7]

-

Pharmaceuticals: Its structure is incorporated into active pharmaceutical ingredients (APIs) to modify properties like lipophilicity.[7]

-

Corrosion Inhibitors: this compound and its derivatives are used in formulations to protect metal surfaces from corrosion.[1][8]

-

Rubber Chemicals: It is used in the production of vulcanization accelerators and other rubber additives.[7]

Conclusion

This compound's chemical character is defined by the interplay between the nucleophilicity of its secondary amine group and the significant steric hindrance imposed by its two sec-butyl substituents. This results in a reagent that is a weak base and a moderately effective nucleophile, with its reactivity being highly dependent on the steric environment of the electrophile. Its utility is demonstrated in various industrial syntheses, where its unique properties allow for controlled and selective reactions. The provided experimental protocol for the synthesis of N,N'-di-sec-butyl-p-phenylenediamine serves as a practical example of its application in a nucleophilic role. Further research into its use as a non-nucleophilic base in elimination reactions and other base-mediated transformations could expand its synthetic utility.

References

- 1. Buy this compound | 626-23-3 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C8H19N | CID 12277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 626-23-3 | 3131-1-19 | MDL MFCD00009326 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Industrial Applications of Di-Sec-Butylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-sec-butylamine (DSBA), a secondary aliphatic amine characterized by its branched sec-butyl groups, is a versatile chemical intermediate with significant industrial applications. Its unique structure, which imparts both steric hindrance and nucleophilicity, makes it a valuable precursor in the synthesis of a wide array of specialty chemicals. This guide provides a comprehensive technical overview of the primary industrial uses of this compound, including its role in the production of agrochemicals, pharmaceuticals, rubber accelerators, corrosion inhibitors, surfactants, and polymers. Detailed experimental protocols, quantitative performance data, and process visualizations are presented to offer a thorough understanding of its practical applications for researchers and professionals in chemical and drug development.

Introduction to this compound

This compound, with the chemical formula C₈H₁₉N, is a secondary aliphatic amine where the nitrogen atom is bonded to two sec-butyl groups. This structure results in significant steric hindrance compared to linear amines, which moderates its reactivity in a way that can be advantageous for selective synthetic applications.[1] It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] As a weak base and a nucleophile, this compound readily reacts with electrophiles and forms salts with mineral acids.[1] These properties make it a strategic building block in organic synthesis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various industrial processes.

| Property | Value | References |

| Molecular Formula | C₈H₁₉N | [2] |

| Molecular Weight | 129.24 g/mol | [2] |

| CAS Number | 626-23-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, amine-like | [1] |

| Boiling Point | 134-137 °C | [3] |

| Melting Point | -70 °C | [3] |

| Density | 0.753 g/mL at 25 °C | |

| Flash Point | 19.1 °C | [3] |

| Solubility | Slightly soluble in water, miscible with most organic solvents. | [4] |

Core Industrial Applications

This compound serves as a critical intermediate in several key industrial sectors due to its unique chemical properties.

Agrochemicals

This compound is a precursor for a variety of agrochemicals, including herbicides, pesticides, and plant growth regulators.[1][5][6] The branched sec-butyl groups can enhance the stability and environmental persistence of the final active ingredient.[1]

A significant application is in the synthesis of thiocarbamate herbicides, which are used to control weeds in various crops.[4] These herbicides function by inhibiting lipid synthesis in germinating plants.[7]

Example Synthesis: Thiocarbamates A general route to thiocarbamates involves the reaction of this compound with a carbonyl sulfide equivalent, followed by alkylation. A more direct industrial method is the carbonylation of amines.[8]

References

- 1. irjes.com [irjes.com]

- 2. This compound | C8H19N | CID 12277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:626-23-3 | Chemsrc [chemsrc.com]

- 4. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 5. phytotechlab.com [phytotechlab.com]

- 6. media.neliti.com [media.neliti.com]

- 7. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Di-sec-butylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for di-sec-butylamine. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory and industrial setting. This guide includes a summary of quantitative safety data, detailed experimental protocols for key toxicological assays, and visual diagrams to illustrate handling procedures, emergency response, and potential metabolic pathways.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is a secondary aliphatic amine with a characteristic amine-like odor.[1] Understanding its physical and chemical properties is crucial for safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉N | [2] |

| Molecular Weight | 129.24 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 134-137 °C | [3] |

| Melting Point | -70 °C | [3] |

| Flash Point | 23.2 °C (closed cup) | [4] |

| Density | 0.753 g/mL at 25 °C | [4] |

| Vapor Pressure | 7.1 mmHg at 25°C | |

| Solubility | Slightly soluble in water (7 g/L), miscible with common organic solvents. | [5] |

| pKa | 10.91 at 25°C | [3] |

Toxicological Data

This compound is classified as acutely toxic and can cause severe skin burns and eye damage.[1][3] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[6]

| Hazard Classification | GHS Category | Statement | Reference(s) |

| Flammable Liquids | Category 3 | Flammable liquid and vapor. | [5] |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [5] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. | [5] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. | [5] |

| Skin Corrosion/Irritation | - | Causes severe skin burns. | [3] |

| Serious Eye Damage/Irritation | - | Causes serious eye damage. | [3] |

Experimental Protocols

The safety data for this compound is derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test is designed to assess the potential of a substance to cause irritation or corrosion to the eyes.

-

Test System: The study is typically conducted on a single albino rabbit.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as an untreated control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to evaluate the degree of ocular reaction. Scoring systems are used to quantify corneal opacity, iritis, and conjunctival redness and swelling.

-

Endpoint: The test determines if the substance is an irritant (effects are reversible within 21 days) or corrosive (causes irreversible tissue damage).

OECD Test Guideline 476: In Vitro Mammalian Cell Gene Mutation Test

This assay evaluates the potential of a chemical to induce gene mutations in cultured mammalian cells.

-

Test System: Established mammalian cell lines, such as L5178Y mouse lymphoma cells or Chinese hamster ovary (CHO) cells, are used.

-

Procedure: The cells are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., S9 mix from rat liver).

-

Endpoint: The frequency of mutations at specific gene loci (e.g., thymidine kinase or hypoxanthine-guanine phosphoribosyl transferase) is measured. A significant, dose-dependent increase in the mutant frequency indicates a positive result.

OECD Test Guideline 475: Mammalian Bone Marrow Chromosomal Aberration Test

This in vivo test assesses the potential of a substance to cause structural chromosomal damage in the bone marrow cells of mammals.

-

Test System: Typically conducted in rodents, such as rats or mice.

-

Procedure: The animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection. Bone marrow cells are collected at appropriate time intervals after exposure.

-

Analysis: The collected cells are examined under a microscope for chromosomal aberrations, such as breaks, deletions, and exchanges.

-

Endpoint: A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations compared to the control group indicates a positive result.

Handling and Storage Precautions

Proper handling and storage are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., butyl rubber, nitrile rubber), and wear protective clothing, including a lab coat and closed-toe shoes.

-

Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material.

-

Wash thoroughly after handling.

Storage Conditions

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as oxidizing agents, acids, and acid chlorides.[7]

-

Protect from moisture.[1]

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers but may not be effective in extinguishing the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Thermal decomposition may produce toxic gases, including nitrogen oxides and carbon monoxide.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Use non-sparking tools.

References

- 1. Buy this compound | 626-23-3 [smolecule.com]

- 2. This compound | C8H19N | CID 12277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(626-23-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]

- 6. Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dawn of Aliphatic Secondary Amines: A Technical Guide to Their Discovery, Synthesis, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of aliphatic secondary amines, a class of organic compounds foundational to modern chemistry and pharmacology. From their initial synthesis in the mid-19th century to the development of selective synthetic methodologies, this document traces the pivotal moments and key scientific figures that shaped our understanding of these molecules. This guide details the evolution of experimental protocols for their synthesis and separation, presents quantitative physicochemical data for a representative secondary amine, and illustrates key conceptual and experimental workflows through detailed diagrams.

Introduction: The Emergence of Amine Chemistry

The story of aliphatic secondary amines is deeply rooted in the broader history of amine chemistry, which began to flourish in the mid-19th century. The pioneering work of French chemist Charles-Adolphe Wurtz and German chemist August Wilhelm von Hofmann laid the essential groundwork for understanding the structure, classification, and reactivity of amines.[1][2]

In 1849, Wurtz reported the first synthesis of an aliphatic amine, ethylamine, by reacting ethyl isocyanate with potassium hydroxide.[1] This discovery challenged the prevailing belief that ammonia was unique in its basicity among nitrogenous compounds and opened the door to a new class of "compound ammonias."

Shortly thereafter, August Wilhelm von Hofmann, a student of Justus von Liebig, embarked on a systematic investigation of amines. Hofmann's research established the structural relationship between amines and ammonia, leading to his classification of amines as primary, secondary, and tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom.[2][3] Hofmann successfully synthesized a series of ethylamines, including diethylamine and triethylamine, by reacting ethyl iodide with ammonia, demonstrating the progressive substitution of hydrogen atoms on the ammonia molecule.[2]

The Challenge of Selective Synthesis: Overcoming Polyalkylation

A significant hurdle in the early synthesis of secondary amines was the issue of overalkylation. The direct reaction of a primary amine with an alkyl halide, a logical extension of Hofmann's work, often resulted in a mixture of the desired secondary amine, the unreacted primary amine, the tertiary amine, and even the quaternary ammonium salt.[4] This lack of selectivity posed a considerable challenge for isolating pure secondary amines.

The primary amine, once formed, can itself act as a nucleophile and react with another molecule of the alkyl halide to form a secondary amine. This secondary amine can then react further to produce a tertiary amine, and so on. The similar reactivity of primary, secondary, and tertiary amines made it difficult to control the reaction to favor the formation of a single product.

To address this, early chemists developed separation techniques to isolate the components of the resulting amine mixture. One of the most notable historical methods is "Hofmann's method for separation of amines."

Physicochemical Properties of a Representative Aliphatic Secondary Amine: Diethylamine

Diethylamine, [(CH₃CH₂)₂NH], is a prototypical aliphatic secondary amine that was among the early amines synthesized and characterized. Its physical and chemical properties are representative of many simple, short-chain secondary amines.

| Property | Value | Reference(s) |

| Molar Mass | 73.14 g/mol | [5][6] |

| Appearance | Colorless liquid | [5][6] |

| Odor | Strong, fishy, ammonia-like | [5][6] |

| Boiling Point | 55.5 °C (131.9 °F; 328.6 K) | [5][6][7] |

| Melting Point | -50 °C (-58 °F; 223 K) | [5][6][7] |

| Density | 0.707 g/cm³ at 20 °C | [5][6] |

| Solubility in Water | Miscible | [5][6] |

Experimental Protocols

Historical Synthesis of Diethylamine (Based on Hofmann's Alkylation)

While Hofmann's initial syntheses produced a mixture of amines, subsequent work focused on optimizing conditions and separation techniques to isolate the desired products. The following is a generalized protocol based on the historical reaction of ethyl iodide with ammonia.

Reaction Scheme:

2 C₂H₅I + 3 NH₃ → (C₂H₅)₂NH + 2 NH₄I

Procedure:

-

Reaction Setup: A sealed tube or pressure vessel is charged with a concentrated solution of ammonia in ethanol.

-

Addition of Alkyl Halide: Ethyl iodide is added to the ethanolic ammonia solution. The ratio of reactants is crucial; a large excess of ammonia favors the formation of the primary amine, while controlling the stoichiometry is necessary to increase the yield of the secondary amine.

-

Heating: The sealed vessel is heated for several hours to facilitate the nucleophilic substitution reactions.

-

Isolation of Amine Mixture: After cooling, the resulting mixture contains ethylamine, diethylamine, triethylamine, and their corresponding hydroiodide salts, along with unreacted ammonia and ammonium iodide. The solvent is removed by distillation.

-

Separation: The mixture of free amines and their salts is then subjected to a separation method, such as Hofmann's method described below.

Hofmann's Method for the Separation of Primary, Secondary, and Tertiary Amines

This classical method, developed by August Wilhelm von Hofmann, utilizes the differential reactivity of primary, secondary, and tertiary amines with diethyl oxalate.

Procedure:

-

Reaction with Diethyl Oxalate: The mixture of amines is treated with diethyl oxalate.

-

Primary amines react to form a solid dialkyloxamide.

-

Secondary amines react to form a liquid N,N-dialkyloxamic ester.

-

Tertiary amines do not react.

-

-

Separation of the Tertiary Amine: The reaction mixture is subjected to distillation. The unreacted tertiary amine, being the most volatile component that is not a high-boiling ester, is distilled off first.

-

Separation of the Primary and Secondary Amine Derivatives: The remaining mixture contains the solid dialkyloxamide and the liquid N,N-dialkyloxamic ester. These can be separated by filtration.

-

Liberation of the Primary Amine: The solid dialkyloxamide is hydrolyzed with a strong base, such as aqueous potassium hydroxide (KOH), to yield the primary amine, which is then isolated by distillation.

-

Liberation of the Secondary Amine: The liquid N,N-dialkyloxamic ester is also hydrolyzed with a strong base (e.g., aqueous KOH) to regenerate the secondary amine, which is then purified by distillation.

The Hinsberg Test for the Identification of Secondary Amines

The Hinsberg test, developed by Oscar Hinsberg in 1890, is a reliable method to distinguish between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride.

Procedure:

-

Reaction with Benzenesulfonyl Chloride: The amine is shaken with benzenesulfonyl chloride in the presence of an aqueous alkali (e.g., NaOH or KOH).

-

Observation for a Secondary Amine: A secondary amine reacts to form an N,N-disubstituted sulfonamide. This product does not have an acidic proton on the nitrogen atom and is therefore insoluble in the alkaline solution, forming a precipitate.

-

Differentiation from Primary and Tertiary Amines:

-

A primary amine forms an N-substituted sulfonamide which has an acidic proton and is therefore soluble in the alkali. Acidification of this solution will cause the sulfonamide to precipitate.

-

A tertiary amine does not react with the benzenesulfonyl chloride under these conditions.

-

The Evolution of Selective Synthesis: Reductive Amination

A significant advancement in the selective synthesis of secondary amines was the development of reductive amination. This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. This two-step, one-pot reaction avoids the problem of overalkylation.

The general workflow for reductive amination is as follows:

-

Imine Formation: A primary amine is reacted with an aldehyde or ketone under mildly acidic conditions to form an imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to a secondary amine.

Historical Role in Drug Development

The discovery and structural elucidation of aliphatic secondary amines played a crucial role in the development of medicinal chemistry. The secondary amine moiety is a common feature in many biologically active molecules and pharmaceuticals.

In the early 20th century, as the principles of pharmacology and drug design began to emerge, the ability to synthesize and modify molecules containing the secondary amine group was instrumental. For example, the development of local anesthetics was influenced by the structure of cocaine, which contains a tertiary amine. Simpler synthetic analogs, some containing secondary amine structures, were investigated to retain the desired anesthetic properties while reducing toxicity and addictive potential.

An example of an early synthetic drug containing a secondary aliphatic amine is Mecamylamine , which was introduced in the 1950s for the treatment of hypertension.[5] Its mechanism of action involves blocking nicotinic acetylcholine receptors in autonomic ganglia.

The basicity of the nitrogen atom in secondary amines allows for the formation of water-soluble salts, which is a critical property for drug formulation and administration.

Visualizations

Figure 1: Historical Progression of Aliphatic Amine Synthesis and Analysis.

Figure 2: Experimental Workflow for Hofmann's Separation of Amines.

Conclusion

The discovery and systematic study of aliphatic secondary amines in the 19th century were pivotal in the development of modern organic chemistry. The initial challenges of non-selective synthesis spurred the invention of crucial separation techniques and, eventually, more sophisticated and selective synthetic methods like reductive amination. The foundational understanding of the properties and reactivity of these compounds, established by pioneers like Wurtz and Hofmann, directly contributed to the rise of medicinal chemistry and the rational design of therapeutic agents. Today, the synthesis and modification of aliphatic secondary amines remain a cornerstone of academic research and the pharmaceutical industry, a testament to the enduring legacy of their early discoverers.

References

- 1. EP1289925B1 - Process of preparation of aliphatic amines - Google Patents [patents.google.com]

- 2. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

An In-Depth Technical Guide on the Lipophilicity and Bioavailability of Di-Sec-Butylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the lipophilicity and bioavailability of di-sec-butylamine, a secondary aliphatic amine with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries.[1] The document summarizes key physicochemical properties, details established experimental protocols for the determination of lipophilicity and bioavailability, and explores potential metabolic pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations using the DOT language to illustrate metabolic pathways and experimental workflows, adhering to specified design constraints. This guide is intended to serve as a critical resource for researchers and professionals involved in drug discovery and development, offering foundational knowledge and practical methodologies for the assessment of compounds structurally related to this compound.

Introduction

This compound, with the chemical formula C₈H₁₉N, is a secondary amine characterized by two sec-butyl groups attached to a nitrogen atom.[1][2] Its molecular structure imparts a notable degree of lipophilicity, a critical determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Understanding the interplay between lipophilicity and bioavailability is paramount in the development of new chemical entities for therapeutic or agricultural use. The branched alkyl structure of this compound is often leveraged to modulate the physicochemical properties of drug candidates to enhance their absorption and bioavailability.[1] This guide delves into the core considerations of these properties for this compound, providing both theoretical understanding and practical experimental frameworks.

Physicochemical Properties and Lipophilicity

The lipophilicity of a compound is a key physicochemical property that influences its partitioning behavior between lipid and aqueous environments, thereby affecting its ability to cross biological membranes. It is commonly quantified by the partition coefficient (LogP).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound relevant to its lipophilicity and potential bioavailability.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉N | [1][2][3][4] |

| Molecular Weight | 129.24 g/mol | [2][3][4] |

| LogP (octanol/water) | 2.39 - 2.63 | [2] |

| Boiling Point | 134-135 °C | [2] |

| Melting Point | -70 °C | [2] |

| Water Solubility | Very soluble | [2] |

| pKa | 10.91 | [2] |

| Appearance | Colorless liquid | [1][2][3][4][5] |

| Odor | Amine-like, fishy | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the lipophilicity and assess the bioavailability of this compound or structurally similar compounds.

Determination of Partition Coefficient (LogP): Shake Flask Method (OECD Guideline 107)

The shake flask method is a classic and widely accepted technique for the experimental determination of the octanol-water partition coefficient.[6][7][8]

Objective: To determine the LogP value of this compound.

Materials:

-

This compound (high purity)

-

n-Octanol (analytical grade, pre-saturated with water)

-

Water (high purity, pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) or High-Performance Liquid Chromatography (HPLC))

-

Volumetric flasks, pipettes, and syringes

Procedure:

-

Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

-

Test Substance Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method and not exceed 0.01 mol/L in either phase.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution and a known volume of the water to a centrifuge tube. The volume ratio of the two phases should be varied in different runs (e.g., 1:1, 1:2, 2:1).

-

Securely cap the tubes and shake them at a constant temperature (20-25 °C) until equilibrium is reached. A shaking time of at least 24 hours is recommended, although shorter times may be sufficient if demonstrated to be adequate.

-

-

Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and water phases.

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from each phase, avoiding any cross-contamination.

-

Analyze the concentration of this compound in both the n-octanol and water phases using a validated analytical method.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase (C_octanol) to its concentration in the aqueous phase (C_water) at equilibrium:

-

P = C_octanol / C_water

-

LogP = log10(P)

-

-

Data Reporting: The final LogP value is reported as the average of the determinations from the different phase volume ratios. The individual LogP values should ideally fall within a range of ± 0.3 log units.[8]

In Vitro Intestinal Permeability: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the oral absorption of drugs.[9][10][11][12]

Objective: To assess the intestinal permeability of this compound and determine its potential for active transport.

Materials:

-

Caco-2 cells (from a reputable cell bank, e.g., ATCC)

-

Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

-

Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES buffer)

-

This compound

-

Reference compounds for low and high permeability (e.g., Lucifer yellow and propranolol, respectively)

-

Efflux transporter inhibitors (e.g., verapamil for P-glycoprotein)

-

LC-MS/MS for quantification

-

Transepithelial Electrical Resistance (TEER) meter

Procedure:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in flasks until they reach approximately 80-90% confluency.

-

Seed the cells onto Transwell® inserts at an appropriate density.

-

Culture the cells on the inserts for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

-

-

Monolayer Integrity Assessment:

-

Measure the TEER of the cell monolayers. Only monolayers with TEER values within the established range for the laboratory should be used.

-

The permeability of a paracellular marker (e.g., Lucifer yellow) can also be assessed to confirm monolayer integrity.

-

-

Permeability Assay:

-

Wash the cell monolayers with transport buffer.

-

Add the transport buffer containing this compound (at a non-toxic concentration) to the apical (A) or basolateral (B) side of the monolayer (the donor compartment).

-

Add fresh transport buffer to the receiver compartment.

-

To investigate active efflux, perform the assay in both directions (A-to-B and B-to-A).

-

To identify the involvement of specific efflux transporters, co-incubate with an appropriate inhibitor.

-

-

Sampling and Analysis:

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.

-

At the end of the experiment, take a sample from the donor compartment.

-

Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

-

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

dQ/dt is the rate of appearance of the substance in the receiver compartment.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the donor compartment.

-

-

-

Efflux Ratio (ER): The ER is calculated as the ratio of the Papp in the B-to-A direction to the Papp in the A-to-B direction:

-

ER = Papp(B-A) / Papp(A-B)

-

An ER greater than 2 is generally indicative of active efflux.

-

Bioavailability Considerations

Bioavailability refers to the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. For orally administered compounds, this is primarily influenced by absorption and first-pass metabolism.

Absorption

The absorption of this compound is expected to be influenced by its moderate lipophilicity (LogP ~2.4-2.6) and its basic nature (pKa ~10.9). Its lipophilicity suggests that it can readily partition into and diffuse across the lipid bilayers of the intestinal epithelium. However, at the physiological pH of the intestine, a significant fraction of the molecule will be protonated, which may limit passive diffusion. The "very soluble" nature in water also plays a role in its dissolution in the gastrointestinal fluids.[2]

Metabolism

Potential metabolic pathways for this compound include:

-

N-dealkylation: Removal of one of the sec-butyl groups to form sec-butylamine and a corresponding ketone or aldehyde.

-

N-oxidation: Oxidation of the nitrogen atom to form a hydroxylamine derivative. For secondary amines, this can be a significant pathway.[16][17]

-

C-oxidation (Hydroxylation): Oxidation of the alkyl chains (sec-butyl groups) at various positions.

The extent of first-pass metabolism will significantly impact the oral bioavailability of this compound.

Mandatory Visualizations

Potential Metabolic Pathway of this compound

Caption: Generalized Phase I and Phase II metabolic pathways for this compound.

Experimental Workflow for Lipophilicity and Bioavailability Assessment

Caption: A logical workflow for the assessment of lipophilicity and bioavailability.